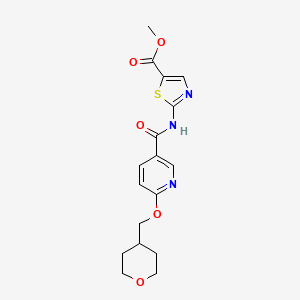
methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The pyran ring can be introduced through subsequent reactions involving dihydroxylation and cyclization processes. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the pyran ring to produce diols or other reduced derivatives.
Substitution: The hydroxyl groups on the pyran ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Pyran diols or other reduced derivatives.
Substitution: Substituted pyran derivatives.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 2-(6-((tetrahydro-2H-pyran-3-yl)methoxy)nicotinamido)thiazole-5-carboxylate
Methyl 2-(6-((tetrahydro-2H-pyran-2-yl)methoxy)nicotinamido)thiazole-5-carboxylate
Methyl 2-(6-((tetrahydro-2H-pyran-5-yl)methoxy)nicotinamido)thiazole-5-carboxylate
Uniqueness: The uniqueness of methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)thiazole-5-carboxylate lies in its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
特性
IUPAC Name |
methyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-23-16(22)13-9-19-17(26-13)20-15(21)12-2-3-14(18-8-12)25-10-11-4-6-24-7-5-11/h2-3,8-9,11H,4-7,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQWFHHZIVISJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2767048.png)
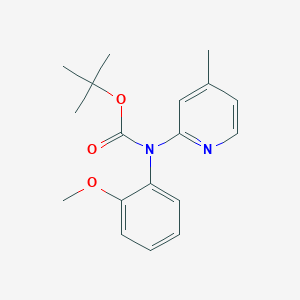
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2767054.png)

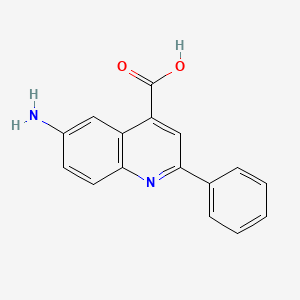
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide](/img/structure/B2767057.png)
![3-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B2767058.png)
![8-{[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2767059.png)
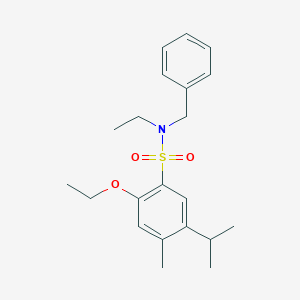
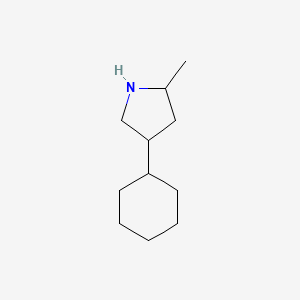
![N-(4-acetylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2767064.png)
![1-benzyl-4-[5-(2-chlorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2767066.png)
